(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Overview
Description
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate, also known as Sitagliptin, is a drug used in the treatment of type 2 diabetes. It belongs to the class of drugs called dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the levels of incretin hormones in the body. Incretin hormones help to regulate blood sugar levels by stimulating insulin secretion and reducing glucagon production.
Scientific Research Applications
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Synthesis of Erythro (±) and Threo (±) Isomers
- Field : Organic Chemistry .
- Application : This compound is used in the synthesis of Erythro (±) and Threo (±) isomers .
- Method : The Erythro (±) isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The Erythro isomer is effectively converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
- Results : The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .
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Production of 3-Hydroxypropionic Acid (3-HP)
- Field : Bioengineering .
- Application : A similar compound is used in the biosynthesis pathway for 3-HP production .
- Method : The final engineered strain, thTAM-47, uses glucose as a substrate .
- Results : The strain produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .
- Carbamate Formation from CO2 and Amines
- Field : Catalysis Science & Technology .
- Application : The compound is used in the study of carbamate formation from CO2 and amines .
- Method : The study involves the use of superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
- Results : The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
- Carboxylation of Aniline-Derivatives
- Field : Organic Chemistry .
- Application : The compound is used in the study of carboxylation of aniline-derivatives .
- Method : The study involves the use of superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
- Results : The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVYNSIWYIWTCK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452985 | |
Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |
CAS RN |
91103-37-6 | |
Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.